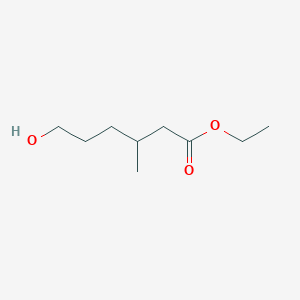

Ethyl(R)-6-Hydroxy-3-methylhexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl®-6-Hydroxy-3-methylhexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its chiral center, which means it has a specific three-dimensional arrangement that can exist in two enantiomeric forms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl®-6-Hydroxy-3-methylhexanoate can be synthesized through the esterification of 6-hydroxy-3-methylhexanoic acid with ethanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:

6-Hydroxy-3-methylhexanoic acid+EthanolH2SO4this compound+Water

Industrial Production Methods

In an industrial setting, the production of Ethyl®-6-Hydroxy-3-methylhexanoate may involve continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Ethyl®-6-Hydroxy-3-methylhexanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The ester group can be substituted by nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).

Major Products

Oxidation: 6-Oxo-3-methylhexanoic acid or 6-Oxo-3-methylhexanoate.

Reduction: 6-Hydroxy-3-methylhexanol.

Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl®-6-Hydroxy-3-methylhexanoate has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which Ethyl®-6-Hydroxy-3-methylhexanoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes that recognize its chiral center, leading to specific biochemical transformations. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid.

Comparison with Similar Compounds

Ethyl®-6-Hydroxy-3-methylhexanoate can be compared with other esters such as:

Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

Methyl butyrate: Known for its fruity smell, used in flavorings and fragrances.

Ethyl lactate: A chiral ester used in green solvents and biodegradable plastics.

What sets Ethyl®-6-Hydroxy-3-methylhexanoate apart is its specific chiral center and the presence of a hydroxyl group, which can participate in additional chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

Ethyl(R)-6-Hydroxy-3-methylhexanoate is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol. This compound, classified as an ester, exhibits significant biological activity that has been the subject of various studies. Its chirality, indicated by the (R) configuration, plays a crucial role in its interactions within biological systems, influencing both its chemical reactivity and potential applications.

This compound is characterized by:

- Chirality : The (R) configuration allows for unique interactions with biological receptors.

- Physical Appearance : It appears as a colorless liquid with a pleasant odor, making it suitable for applications in flavoring and fragrance industries.

- Functional Groups : The presence of hydroxyl and ester functional groups contributes to its reactivity and potential biological roles.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for food preservation and pharmaceutical applications. Its effectiveness against various bacterial strains suggests potential use in enhancing food safety. Studies have shown that it can inhibit the growth of certain pathogens, which is critical for developing natural preservatives in food products.

Interaction with Biological Systems

The chiral nature of this compound may influence its interaction with enzymes and metabolic pathways. For example:

- Enzyme Interactions : The compound may interact with specific enzymes, potentially modulating their activity and affecting metabolic processes.

- Flavor Enhancement : Similar compounds are known to enhance flavor profiles in food products, suggesting that this compound could play a role in flavor modulation due to its structural characteristics .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 3-hydroxyhexanoate | C8H16O3 | Lacks chirality; primarily used as a flavoring agent |

| Ethyl 3-methylhexanoate | C9H18O2 | Non-chiral; utilized in the food industry |

| Ethyl hexanoate | C8H16O2 | Commonly used as a flavoring agent |

| Ethyl 4-hydroxybutyrate | C6H12O3 | Involved in metabolic pathways |

This compound stands out due to its chiral nature, which significantly affects its biological activity compared to non-chiral analogs.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, indicating its potential utility as a natural preservative in food products. The minimum inhibitory concentration (MIC) was determined to be 0.5% w/v for both bacterial strains.

- Flavor Enhancement Research : In research focusing on flavor compounds, this compound was found to enhance the aroma profile of various food products, contributing to improved sensory attributes. This study highlighted its potential application in the food industry as a flavoring agent .

Properties

Molecular Formula |

C9H18O3 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

ethyl 6-hydroxy-3-methylhexanoate |

InChI |

InChI=1S/C9H18O3/c1-3-12-9(11)7-8(2)5-4-6-10/h8,10H,3-7H2,1-2H3 |

InChI Key |

SSJQOTXWMLWHOK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)CCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.